(-)-delta-9-Thc (D3)
Overview
Description
Cholecalciferol, also known as Vitamin D3, is a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . It is synthesized in the skin by a photochemical conversion of provitamin D3 .
Synthesis Analysis
Vitamin D3 is synthesized in the skin upon UVB exposure. The UVB exposure of provitamin D3 (7-dehydrocholesterol) in the skin breaks the B-ring to form previtamin D3, which undergoes thermally induced rearrangement to vitamin D3 . A study also showed that a modified high-performance liquid chromatography (HPLC) autosampler was used for the photo-high-p,T flow synthesis of vitamin D3 .
Molecular Structure Analysis
Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . The major natural source of vitamin D is synthesis of cholecalciferol in the lower layers of the epidermis of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .
Chemical Reactions Analysis
Chemical derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites . Derivatization can also improve the selectivity of the LC separation . A wide variety of derivatization reagents has been reported in recent years .
Physical And Chemical Properties Analysis
Vitamin D3 is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for many other biological effects . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .
Scientific Research Applications
Medical Imaging in Addiction Research
(-)-delta-9-Tetrahydrocannabinol (THC) has been studied using medical imaging techniques such as PET, SPECT, and fMRI. These methods are valuable for understanding the pharmacokinetics and pharmacodynamics of THC in the brain. For instance, THC's impact on brain function and its potential therapeutic use in treating conditions like Tourette syndrome have been explored using these imaging techniques (Giacomuzzi et al., 2010).
Cancer Treatment and Chemotherapy Management
Research has highlighted THC's role in palliative care for cancer patients, particularly its effectiveness in managing chemotherapy-induced nausea, vomiting, and neuropathic pain. THC, along with cannabidiol (CBD), shows promising results in improving the quality of life for cancer patients. Additionally, THC has potential applications in treating neurodegenerative diseases and alcohol addiction (Shah, Gupta, & Kumar, 2021).
Analgesic Properties
The analgesic (pain-relieving) properties of THC have been a focus of research. For instance, studies on THC-based microemulsions have shown significant antinociceptive activity, indicating potential for pain treatment applications (Lazzari et al., 2010).
Neuroprotective Effects
Research has explored THC's neuroprotective effects, such as in a mouse model of cerebral ischemia. THC was found to significantly decrease infarct volume, suggesting its potential as a neuroprotective agent. This effect is mediated through a temperature-dependent mechanism via the CB1 receptor (Hayakawa et al., 2007).
Implications in Chronic Cannabis Use
Studies have also investigated THC's effects in chronic cannabis users, revealing measurable THC concentrations in plasma even after days of abstinence. This finding suggests a potential mechanism for the residual neurocognitive impairment observed in chronic users and highlights the complexities in interpreting THC's long-term impact (Karschner et al., 2009).
Genomic and Proteomic Analysis
Finally, genomic and proteomic analyses of THC's effects on normal human astrocytes have been conducted. This research aims to understand the global molecular impacts of cannabinoids, with potential implications for various immune responses in the central nervous system (Bindukumar et al., 2008).
Safety And Hazards
Future Directions
There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, perspectives for a future production of vitamin D biofortified fruits, vegetables, and fish will be presented .
properties
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFCXCEBYINGO-MVOYJBSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-delta-9-Thc (D3) | |
CAS RN |
81586-39-2 | |
Record name | 81586-39-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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